What is the chemical structure of Remazol marine blue?
What is the chemical structure of Remazol marine blue?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for Remazol Marine Blue, a widely used reactive dye. This document is intended to serve as a comprehensive resource for professionals in research and development.
Chemical Structure and Properties
Remazol Marine Blue, also known as C.I. Reactive Blue 203, is a multifunctional azo reactive dye. Its chemical structure is characterized by the presence of two vinyl sulfone groups, which are the reactive moieties that form covalent bonds with the hydroxyl groups of cellulosic fibers, such as cotton. This covalent bonding results in excellent wash fastness.
The systematic chemical name for Remazol Marine Blue is Tetrasodium-4-amino-6-[2,5-dimethoxy-4-(2-sulfoxyethylsulfonyl) phenylazo] -5-hydroxy-3-(4-(2-(sulfoxyethylsulfonyl) phenylazo)naphtalene-2,7-disulfonate.
Chemical Structure Diagram:
Caption: Chemical structure of Remazol Marine Blue.
| Property | Value | Reference |
| Molecular Formula | C28H29N5O21S6.4Na | [1] |
| Molecular Weight | 1051.87 g/mol | [2] |
| CAS Number | 84229-70-9 | [2] |
| Class | Azo Dye | [3] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the removal of Remazol Marine Blue from aqueous solutions.
Table 1: Optimal Conditions for Reactive Blue 203 Removal
| Method | Parameter | Optimal Value | Maximum Removal (%) | Reference |
| UV Irradiation | pH | 13 | 95 | [4] |
| Contact Time | 15 min | [4] | ||
| Ferrate(VI) Oxidation | pH | 1 | 85 | [4] |
| Temperature | 50°C | [4] | ||
| Adsorption on MgO Nanoparticles | pH | 13 | 94 | [4] |
| Adsorption on TiO2-P25 | pH | 3 | - | [5] |
| Adsorbent Dose | 0.125 g / 25 mL | [5] | ||
| Contact Time | 180 min | [5] |
Table 2: Toxicological Data for Reactive Blue 203
| Organism | Endpoint | Value | Reference |
| Danio rerio (Zebrafish) Embryos | LC50 (96 h) | 278.32 mg/L | [6] |
Experimental Protocols
This section details the methodologies for the analysis and degradation of Remazol Marine Blue.
Spectrophotometric Analysis
This protocol describes the determination of Remazol Marine Blue concentration in a solution using a UV-Vis spectrophotometer.
Materials:
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UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)
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Remazol Marine Blue stock solution (e.g., 1000 mg/L)
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Deionized water
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Volumetric flasks and pipettes
Procedure:
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Preparation of Standard Solutions: Prepare a series of standard solutions of Remazol Marine Blue (e.g., 5, 10, 20, 30, 40, 50 mg/L) by diluting the stock solution with deionized water.
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Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of Remazol Marine Blue across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance. For Remazol Marine Blue, the λmax is approximately 631 nm.[7]
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Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
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Sample Measurement: Measure the absorbance of the unknown sample at the λmax.
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Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of Remazol Marine Blue. The specific conditions may need to be optimized for different sample matrices.
Instrumentation:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)
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Reversed-phase C18 column
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Mobile phase solvents (e.g., acetonitrile, water)
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Buffer (e.g., ammonium acetate)
Procedure:
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Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water with a buffer. A typical starting point could be a gradient from 10% to 90% acetonitrile over 30 minutes.
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Sample Preparation:
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Aqueous Samples: Filter the sample through a 0.45 µm syringe filter before injection.
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Textile Effluent: Pre-treatment may be necessary to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction.
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-
Chromatographic Conditions:
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Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection: Monitor the absorbance at the λmax of Remazol Marine Blue (around 631 nm).
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Analysis: Inject the prepared sample and standards. Identify the Remazol Marine Blue peak based on its retention time compared to a standard. Quantify the concentration using a calibration curve generated from the peak areas of the standards.
Fourier-Transform Infrared Spectroscopy (FTIR)
This protocol describes the preparation of a solid sample of Remazol Marine Blue for FTIR analysis using the KBr pellet method.
Materials:
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FTIR Spectrometer
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Agate mortar and pestle
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KBr press and pellet die
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Potassium bromide (KBr), spectroscopy grade, dried.
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Remazol Marine Blue, solid powder
Procedure:
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Sample Grinding: Grind a small amount (1-2 mg) of the Remazol Marine Blue sample to a fine powder using the agate mortar and pestle.
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Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample.
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Pellet Formation: Transfer the mixture to the pellet die and press it under high pressure to form a transparent or semi-transparent pellet.
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Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Degradation Studies
The following workflow outlines a general procedure for studying the degradation of Remazol Marine Blue.
Caption: General workflow for a degradation study of Remazol Marine Blue.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate logical relationships and workflows relevant to the study of Remazol Marine Blue.
Caption: Workflow for the analysis of a sample containing Remazol Marine Blue.
